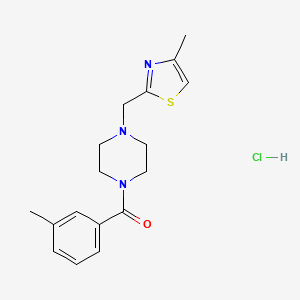

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

Description

This compound is a hydrochloride salt featuring a piperazine core substituted with a 4-methylthiazole moiety via a methylene bridge and a meta-substituted toluoyl (m-tolyl) group. The piperazine ring is a common pharmacophore in medicinal chemistry, often contributing to improved solubility and receptor binding. The 4-methylthiazole group may enhance metabolic stability or modulate electronic properties, while the m-tolyl substituent influences lipophilicity and steric interactions. Its synthesis likely involves coupling a m-tolyl carbonyl chloride with a pre-functionalized piperazine intermediate, followed by salt formation with HCl .

Properties

IUPAC Name |

(3-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS.ClH/c1-13-4-3-5-15(10-13)17(21)20-8-6-19(7-9-20)11-16-18-14(2)12-22-16;/h3-5,10,12H,6-9,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAJSNYXYQKJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves several steps. The process typically begins with the preparation of the thiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiazole ring, piperazine moiety, and an aromatic methanone group. Its molecular formula is with a molecular weight of approximately 381.5 g/mol. The IUPAC name is .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activities. For instance, certain thiazole derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. These compounds were noted for their ability to inhibit growth in resistant strains, suggesting that (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride could be explored as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines indicated that certain derivatives possess significant antiproliferative activity. For example, compounds featuring similar structural elements demonstrated cytotoxic effects against colorectal carcinoma and breast cancer cell lines with promising growth inhibition percentages . The introduction of specific substituents on the thiazole ring was found to enhance anticancer activity, making it a candidate for further development in oncology .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 reported the synthesis of novel thiazole derivatives that included this compound as a reference compound. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, indicating their potential as alternatives in treating resistant infections .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer properties of thiazole-containing compounds. In vitro tests against various cancer cell lines revealed that modifications to the piperazine moiety significantly affected cytotoxicity profiles. Notably, one derivative achieved an IC50 value of 15 μM against non-small cell lung cancer cells, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, differing in substituent positions, heterocyclic groups, or pharmacological profiles. Below is a detailed comparison:

Key Findings

Substituent Effects :

- The m-tolyl group in the target compound provides distinct steric and electronic properties compared to p-tolyloxy () or nitro/methoxy-substituted phenyls (). The meta position may reduce steric hindrance, improving receptor binding in drug design .

- Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases, critical for bioavailability .

Biological Relevance: Thiazole-containing compounds (target, ) often display pesticidal or anticancer activity due to heterocyclic stability and electron-rich sites for target interactions .

Synthetic Complexity :

- The target compound’s synthesis is less complex than triazole-pyrimidine hybrids () but requires precise functionalization of the piperazine ring .

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride, often referred to as a derivative of piperazine and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 240.73 g/mol. The structure features a piperazine ring substituted with a thiazole moiety and an m-tolyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with structural similarities have shown to inhibit Na+/K(+)-ATPase activity, which is crucial in cancer cell proliferation .

- Targeting Oncogenes : Some thiazole derivatives have been reported to inhibit Ras oncogene activity, contributing to their antitumor effects .

Biological Activity Against Cancer

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HOP-92 (NSCLC) | 10 | Inhibition of Na+/K(+)-ATPase |

| HCT-116 (Colorectal) | 40.87 | Cytostatic activity |

| SK-BR-3 (Breast) | 46.14 | Cytostatic activity |

These results indicate that the compound exhibits promising cytotoxicity, particularly against non-small cell lung cancer (NSCLC) and colorectal cancer cells .

Case Studies and Research Findings

- In Vitro Growth Inhibition : A study evaluated the growth inhibitory effects of various thiazole derivatives on human cancer cell lines, revealing that certain derivatives showed significantly higher potency than traditional chemotherapeutic agents like perillyl alcohol .

- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the piperazine ring was assessed to optimize the biological activity. Modifications led to enhanced binding affinity for target proteins and improved solubility, which are crucial for drug development .

- Pharmacokinetic Properties : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated favorable profiles for several thiazole-piperazine derivatives, suggesting good bioavailability and reduced toxicity .

Q & A

Basic: What are the optimal synthetic conditions for preparing (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

Coupling Reactions : React m-tolyl carbonyl chloride with a piperazine derivative under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or THF at 0–25°C .

Functionalization : Introduce the 4-methylthiazole moiety via nucleophilic substitution or reductive amination. Use catalysts like triethylamine or DIPEA to facilitate reactivity .

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, ensuring high purity via recrystallization .

Critical Parameters :

- Temperature : Excess heat may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves yield (>80% reported in analogous syntheses) .

Basic: What characterization techniques are essential to confirm the structural integrity of this compound?

Answer:

A combination of spectroscopic and analytical methods is required:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm), methylthiazole protons (δ 2.3–2.5 ppm for CH₃), and aromatic m-tolyl signals (δ 6.8–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula .

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry .

- Elemental Analysis : Validate purity (>98%) and chloride content in the hydrochloride salt .

Basic: How does the hydrochloride salt form influence solubility, and how is solubility quantified?

Answer:

The hydrochloride salt enhances aqueous solubility by increasing polarity and enabling ion-dipole interactions.

Methodology :

- Phase Solubility Analysis : Dissolve the compound in buffered solutions (pH 1–7.4) and measure saturation concentration via UV-Vis spectroscopy (λmax ~250–300 nm for aromatic systems) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify solubility at equilibrium .

Typical Data : Hydrochloride salts of similar piperazine derivatives show 5–10× higher solubility in water compared to free bases .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

Experimental Design :

Analog Synthesis : Modify substituents on the piperazine (e.g., alkyl groups) or m-tolyl ring (e.g., halogens, electron-withdrawing groups) .

Biological Testing :

- In vitro assays : Measure binding affinity to target receptors (e.g., GPCRs) using radioligand displacement (IC₅₀ values) .

- Functional assays : Assess cAMP inhibition or calcium flux in cell lines expressing the target .

Computational Modeling :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in receptor active sites .

- QSAR : Correlate substituent properties (e.g., logP, Hammett constants) with activity to guide optimization .

Example : Analogues with bulkier piperazine substituents showed reduced affinity, suggesting steric hindrance at the receptor .

Advanced: How should conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

Troubleshooting Steps :

Validate Assay Conditions :

- Ensure consistent cell lines, buffer pH, and temperature (e.g., HEK293 vs. CHO cells may exhibit differing receptor expression) .

- Confirm compound stability under assay conditions using LC-MS to detect degradation .

Check Purity : Re-purify the compound via preparative HPLC (>95% purity) to exclude impurities skewing results .

Orthogonal Assays : Compare data from radioligand binding (e.g., ³H-labeled antagonists) with functional readouts (e.g., β-arrestin recruitment) .

Case Study : A piperazine derivative showed 10-fold higher IC₅₀ in calcium flux assays vs. binding assays due to off-target effects, resolved by using a selective antagonist .

Advanced: What strategies elucidate the mechanism of action for this compound?

Answer:

Methodology :

Target Identification :

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- Kinome Screening : Test against a panel of 100+ kinases using ATP-Glo assays .

Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors .

- Competitive Binding : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify displacement .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK inhibition) .

Advanced: How is the compound’s stability under physiological conditions evaluated?

Answer:

Experimental Approach :

Forced Degradation : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24h).

- Oxidative stress (3% H₂O₂).

- Light (ICH Q1B guidelines) .

Analytical Monitoring :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine or oxidized thiazole) .

- Kinetic Studies : Calculate half-life (t₁/₂) in plasma or simulated gastric fluid .

Key Finding : Hydrolysis of the piperazine-thiazole linkage under acidic conditions reduced stability, necessitating enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.